cobra cytotoxin III
Description
Properties
CAS No. |
115537-67-2 |
|---|---|
Molecular Formula |
C11H10ClN |
Synonyms |
cobra cytotoxin III |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics
Primary Structure and Amino Acid Sequence Variation
Cobra cytotoxin III is a small, highly basic, and hydrophobic polypeptide belonging to the three-finger toxin (3FTx) family. wikipedia.orgmonash.edu It is typically composed of 60 to 62 amino acid residues. nih.govresearchgate.net The primary structure, or amino acid sequence, of cytotoxin III from the Taiwan cobra (Naja naja atra) has been determined to be: LKCNKLIPPLAYKTCPAGKNLCYKMFMMSDLTIPVKRGCIDVCPKNSLLVKYVCCNTDRCN. wikipedia.org
Three-Dimensional Fold and Disulfide Bond Connectivity
The biological function of this compound is intrinsically linked to its specific three-dimensional structure, which is characterized by the conserved three-fingered fold stabilized by a network of disulfide bonds. nih.govexpasy.orgwikipedia.org
The tertiary structure of this compound is defined by the three-finger fold, a motif common to a large superfamily of snake venom toxins. wikipedia.orgnih.gov This structure consists of a dense, globular core from which three distinct loops or "fingers" emerge. nih.govexpasy.org The core of the protein is rich in antiparallel β-sheets. monash.edunih.gov These β-strands, connected by turns, form the foundation from which the three finger-like loops extend, creating a relatively flat and elongated molecular shape. wikipedia.orgpnas.org The three loops are designated as Loop I (N-terminal), Loop II (central), and Loop III (C-terminal). wikipedia.orgmdpi.com This unique architecture provides a stable scaffold upon which functional sites are displayed, allowing for a wide range of pharmacological effects despite the conserved fold. wikipedia.orgnih.gov
The structural integrity of the three-fingered fold is critically maintained by four highly conserved disulfide bridges. nih.govwikipedia.orgnih.gov These covalent bonds are formed between eight cysteine residues, which are invariant positions in the amino acid sequences of these toxins. core.ac.ukwikipedia.org The specific connectivity of these disulfide bonds creates the globular core and ensures the proper orientation of the three functional loops. nih.govnih.gov Disruption of these disulfide bridges leads to the loss of the native three-dimensional structure and a subsequent loss of biological activity, highlighting their essential role in maintaining the toxin's conformation and stability. ebi.ac.ukuss.cl The high stability conferred by this disulfide network makes the toxin resistant to denaturation by heat and pH changes. nih.gov
Loop Regions and Their Structural Significance
The loop regions are not merely flexible connectors but are structurally defined domains that are paramount to the toxin's function, particularly its interaction with cell membranes. mdpi.comebi.ac.uk
Loop I, the N-terminal loop, is known to possess significant conformational flexibility. dntb.gov.uabohrium.com This dynamic nature is a key factor in the initial interaction of the toxin with the surface of biological membranes. nih.gov The ability of Loop I to adopt different conformations is crucial for the toxin to effectively bind to and penetrate the lipid bilayer. nih.govresearchgate.net
A critical feature underlying the conformational flexibility of Loop I is the cis/trans isomerism of a peptide bond within this loop. dntb.gov.uaresearchgate.net Specifically, the peptide bond preceding a proline residue can exist in either the cis or trans configuration. nih.govresearchgate.net In aqueous solution, cobra cytotoxins can exist in an equilibrium between a major conformer, with this bond in the trans form, and a minor conformer, where it is in the cis form. researchgate.netnih.gov Studies have shown that the cis conformer interacts poorly, if at all, with lipid membranes. nih.govnih.gov The transition from the aqueous environment to the membrane is believed to favor the trans conformation, suggesting that this isomerization acts as a conformational switch. nih.gov This dynamic equilibrium and the ability to switch between states are considered to have profound functional implications, directly modulating the toxin's membrane-binding affinity and its subsequent cytotoxic effects. nih.govresearchgate.netnih.gov
Structural Features of Loop II (Omega-Loop)
Loop II of this compound, often referred to as the central loop, adopts a distinct omega (Ω) shape. nih.govresearchgate.net This structural motif is a common feature in globular proteins and, in the case of cytotoxins, plays a crucial role in membrane interaction. nih.gov A key characteristic of this omega-loop is the presence of a tightly-bound water molecule within its cavity. nih.govresearchgate.net
NMR spectroscopy has revealed that this water molecule has a long residence time and is stabilized by the formation of up to three hydrogen bonds with the protein backbone. These bonds can involve an amide proton from loop II and two carbonyl groups of the polypeptide chain. nih.gov Specifically, studies on homologous cytotoxins have identified hydrogen bonds between the water molecule and the HN group of Met26, the CO group of Val32, and the side-chain OH group of Thr31. nih.gov
The conformation of loop II is not static; it can exist in different states, notably a "water" conformation and a "membrane" conformation. nih.gov The transition between these states is a critical step in the toxin's interaction with lipid bilayers. For S-type cytotoxins, to which some cytotoxin III analogues belong, the insertion into a membrane is accompanied by a conformational adaptation of loop II. nih.gov
Conservation of Loop III Structure
In contrast to the variability observed in other regions, the structure of Loop III is the most highly conserved among all known cobra cytotoxins. nih.gov This structural conservation underscores its fundamental role in the toxin's architecture and function.
The conserved structure of Loop III begins with residues 40–45 (based on a 60-amino acid residue cytotoxin), which form a cross-turn with a right-handed twist. nih.gov This is followed by residues 46–49 at the tip of the loop, which form a type I β-turn. Subsequently, residues 49–54 create an antiparallel β-strand that pairs with residues 20–26 of the central β-sheet. A remarkable feature of this conservation is that the length of this final β-strand is strictly identical across all determined cytotoxin structures. nih.gov
Comparative Structural Analyses with Homologous Toxins
The study of this compound in the context of its homologues provides valuable insights into the structure-function relationships within the cytotoxin family.
Structural Homology and Divergence among Diverse Cytotoxins
Cobra cytotoxins are highly homologous proteins, typically consisting of 60–62 amino acid residues and sharing the characteristic three-finger fold stabilized by four disulfide bonds. mdpi.com The primary structure, particularly in the β-sheet regions, shows a high degree of conservation. However, significant variations are observed in the amino acid sequences of the loop regions. researchgate.net These variations are responsible for the observed differences in the biological activities, including cytotoxicity, among different cytotoxins. mdpi.com
A key point of divergence lies in Loop II, which leads to the classification of cytotoxins into two main types: P-type and S-type. This classification is based on the presence of either a Proline (Pro30) or a Serine (Ser28) residue at the tip of the second loop. nih.govcore.ac.uk These single amino acid differences, along with other variations, influence how the toxins interact with and disrupt cell membranes. core.ac.uk For instance, P-type cytotoxins are generally more potent in disrupting cell membranes than S-type cytotoxins. core.ac.uk The interaction with lipid bilayers also differs; P-type cytotoxins tend to interact via all three loops, whereas S-type cytotoxins may only utilize one or two loops for membrane insertion. mdpi.com
| Feature | P-type Cytotoxins | S-type Cytotoxins |
|---|---|---|
| Key Residue in Loop II | Proline (Pro30) | Serine (Ser28) |
| Membrane Interaction | Involves all three loops (I, II, and III) | Primarily involves loop I or loops I and II |
| Potency | Generally more potent in membrane disruption | Generally less potent than P-type |
| Conformational Adaptation of Loop II | Not typically observed | Required for membrane insertion |
Comparative Conformational Stability Studies with Neurotoxin Analogues
Cardiotoxins and neurotoxins, both belonging to the three-finger toxin superfamily, share a high degree of structural homology, including the pattern of disulfide crosslinking. researchgate.net However, they exhibit distinct functional properties. Studies on the conformational stability of cardiotoxin (B1139618) analogue III (CTX III) from Naja naja atra have provided insights into the structural features that differentiate these two classes of toxins.
Hydrogen-deuterium (H/D) exchange studies monitored by 2D NMR spectroscopy have revealed that the conformational stability of CTX III is not uniform across the molecule. nih.gov The triple-stranded β-sheet domain shows a significantly higher protection factor against H/D exchange compared to the double-stranded β-sheet segment, indicating greater stability. nih.gov The residues in the hydrophobic core are among the most slowly exchanging, highlighting their role in maintaining the structural integrity. Interestingly, even the structurally less defined C-terminal tail exhibits significant protection against exchange. nih.gov The most slowly exchanging part of the molecule is considered to be the folding core. nih.gov While direct comparative stability studies with neurotoxin analogues are not extensively detailed, the amphipathic nature of cytotoxins, with their distinct hydrophobic and charged regions, contrasts with the more uniform surface properties of many neurotoxins, suggesting differences in their conformational stability and dynamics, which are tailored to their respective targets (membranes for cytotoxins and receptors for neurotoxins). nih.gov
Protein Folding Mechanisms and Disulfide Isomerization
The correct folding and formation of native disulfide bonds are crucial for the biological activity of this compound. Studies on the refolding of homologous toxins have elucidated the pathways and potential for misfolding through disulfide isomerization.
During the refolding process of cobrotoxin (B81227), in addition to the correctly folded native protein, two species with isomerized disulfide bonds at the C-terminus, designated cobrotoxin II and cobrotoxin III, can be formed. nih.gov These isomers have distinct disulfide pairings compared to the native toxin. The formation of these non-native disulfide bonds in cobrotoxin III, specifically Cys43-Cys60 and Cys54-Cys55, results in a conformation that is significantly different from the native state and leads to a marked decrease in lethality. nih.gov
The refolding process and the formation of these isomers are influenced by environmental factors such as pH and the presence of redox reagents. The addition of a glutathione (B108866) redox buffer (GSH/GSSG) accelerates the refolding reaction and favors the formation of the native cobrotoxin. nih.gov In the absence of this buffer, the yields of the isomerized forms increase. The conversion to these isomers is irreversible and pH-dependent, with higher pH values accelerating the rate of conversion. nih.gov This process of disulfide isomerization highlights the complexity of the folding pathway for these disulfide-rich proteins and the importance of cellular machinery in ensuring the formation of the correct, biologically active conformation.
| Toxin Form | Disulfide Pairing 1 | Disulfide Pairing 2 | Relative Lethality |
|---|---|---|---|
| Native Cobrotoxin | Cys43-Cys54 | Cys55-Cys60 | High |
| Cobrotoxin II | Cys43-Cys55 | Cys54-Cys60 | Reduced |
| Cobrotoxin III | Cys43-Cys60 | Cys54-Cys55 | Markedly Decreased |
Molecular Mechanisms of Action
Interaction with Biological Membranes
The initial and critical step in the action of cobra cytotoxin III is its interaction with the cell membrane. This process is not a simple binding event but a complex interplay of electrostatic and hydrophobic forces, ultimately leading to the disorganization of the lipid bilayer. nih.govnih.gov
Biophysical Principles of Membrane Association
The association of this compound with biological membranes is a multifaceted process governed by fundamental biophysical principles. This interaction involves an initial electrostatic attraction followed by the insertion of the toxin into the hydrophobic core of the membrane. plos.orgsav.sk
This compound, being a basic polypeptide with a net positive charge, is electrostatically drawn to the negatively charged components of the cell membrane. plos.orgnih.gov Anionic phospholipids (B1166683), such as cardiolipin (B10847521) and phosphatidylserine (B164497), which are often exposed on the outer leaflet of cell membranes, serve as primary targets for this initial interaction. nih.govplos.orgmdpi.comnih.gov This electrostatic attraction is a crucial first step that concentrates the toxin at the membrane surface, facilitating subsequent disruptive events. nih.govplos.org Studies have shown that the presence of these anionic lipids significantly enhances the binding and activity of cytotoxins. nih.govplos.orgsav.sknih.gov For instance, the interaction is particularly strong with cardiolipin, a phospholipid abundant in mitochondrial membranes, suggesting a potential mechanism for the toxin's ability to induce mitochondrial dysfunction. plos.orgnih.govmdpi.com
Table 1: Key Amino Acid Residues in Cobra Cytotoxin I (CTI) Involved in Phospholipid Binding
| Phospholipid | Key Interacting Amino Acid Residues | Reference |
| Cardiolipin (CL) | K18, K35, R36, C38 | mdpi.com |
| Phosphatidylcholine (PC) | K35, R36, C38 | mdpi.com |
This table is based on data for Cobra Cytotoxin I (CTI), which is highly homologous to CTX III and provides insights into the specific residues that may mediate these interactions.
Following the initial electrostatic binding, the hydrophobic loops of this compound penetrate the nonpolar hydrocarbon core of the lipid bilayer. nih.govmonash.edu This process, known as hydrophobic partitioning, is driven by the energetically favorable transfer of the toxin's nonpolar residues from the aqueous environment into the hydrophobic interior of the membrane. nih.govmonash.edu The three-finger structure of the cytotoxin, with its hydrophobic loops, is critical for this insertion. nih.govnih.gov This penetration is not a random event; specific loops of the toxin are thought to insert in a particular sequence, leading to a more profound disruption of the membrane structure. mdpi.com The degree of this partitioning can be influenced by the lipid composition of the membrane. nih.gov
Membrane Structural Perturbations
The association of this compound with the cell membrane leads to significant structural disruptions, compromising its barrier function. nih.gov These perturbations are a direct consequence of the electrostatic and hydrophobic interactions described above.
A key consequence of this compound interaction is the disorganization of the highly ordered lipid bilayer. nih.gov This disorganization is characterized by a loss of the normal packing of phospholipid molecules. nih.gov Furthermore, the binding of the cytotoxin can lead to the dehydration of the membrane surface. nih.govsav.sk This removal of water molecules from the polar headgroup region of the phospholipids is a critical step that can precede more drastic events like membrane fusion. nih.govsav.sk Biophysical studies using techniques like 2H-NMR have demonstrated this dehydration effect in model membrane systems. nih.govplos.org The combination of lipid disorganization and dehydration creates structural defects in the membrane, rendering it permeable. nih.gov
Table 2: Biophysical Effects of Cobra Cytotoxins on Model Membranes
| Technique | Observation | Interpretation | Reference |
| 31P-NMR | Formation of non-bilayer structures | Disruption of lipid bilayer organization | nih.govplos.org |
| EPR Spectroscopy | Increased disorder of lipid films | Disorganization of phospholipids | nih.govplos.org |
| 2H-NMR | Dehydration of liposome (B1194612) surfaces | Precursor to membrane fusion | nih.govplos.org |
| 1H-NMR | Increased membrane permeability | Rupture of lipid bilayers | plos.org |
This table summarizes findings from studies on cobra cytotoxins CTI and CTII, which share significant homology and mechanistic similarities with CTX III.
Induction of Lipid Aggregation and Non-Bilayer Structures
This compound has been shown to induce the rapid aggregation of phospholipids within the membrane. plos.org This process is driven by the electrostatic interaction between the highly cationic toxin and anionic lipids present in the cell membrane. plos.org Beyond simple aggregation, CTX III can promote the formation of non-bilayer lipid structures. plos.orgnih.govmdpi.com These aberrant structures represent a significant deviation from the normal lipid bilayer organization and are a key factor in the toxin's disruptive capabilities. plos.orgqeios.com Studies using techniques such as electron paramagnetic resonance and ³¹P-NMR have demonstrated that cytotoxins can induce a transition from a lamellar to a non-bilayer lipid phase, particularly in membranes containing anionic phospholipids like cardiolipin. plos.orgnih.gov This alteration in membrane structure is believed to be a crucial step preceding membrane fusion and permeabilization. plos.org
Pore Formation and Membrane Permeabilization leading to Ion Fluxes
A primary consequence of the interaction between this compound and the cell membrane is the formation of pores or ion channels. frontiersin.orgmonash.edunih.gov The toxin molecules, after initial binding, can oligomerize on the membrane surface, forming stable transmembrane structures that act as pores. plos.orgmonash.edunih.gov This process disrupts the selective permeability of the membrane, leading to uncontrolled ion fluxes across the cell membrane. nih.govmonash.edumdpi.com The formation of these pores induces osmotic fragility, ultimately contributing to cell lysis. monash.edunih.gov The penetration of the toxin's hydrophobic loops into the hydrocarbon core of the membrane is a plausible explanation for the compromised membrane integrity. nih.gov
Differential Membrane Interaction Based on Cytotoxin Type (S-type vs. P-type)
Cytotoxins are broadly classified into two main types, S-type and P-type, based on the amino acid present at a specific position in their second loop. plos.orgnih.govmdpi.com S-type cytotoxins contain a serine residue, while P-type cytotoxins have a proline at this position. mdpi.com This seemingly minor difference has significant implications for their interaction with membranes.
P-type cytotoxins, to which this compound belongs, generally exhibit a more potent interaction with anionic phospholipid membranes compared to S-type cytotoxins. frontiersin.orgnih.gov This enhanced activity is attributed to the increased hydrophobicity conferred by the proline residue, which allows for a deeper penetration into the lipid bilayer. frontiersin.orgnih.govresearchgate.net While both types of cytotoxins can penetrate the membrane with the tips of their three loops, molecular dynamics simulations suggest that P-type cytotoxins interact more strongly with the membrane. mdpi.comnih.gov This stronger interaction leads to a more efficient destabilization of the membrane. frontiersin.orgresearchgate.net In contrast, S-type cytotoxins, with the more polar serine residue, tend to have more hydrophilic interactions. nih.govresearchgate.net
Table 1: Comparison of S-type and P-type Cytotoxin Membrane Interactions
| Feature | S-type Cytotoxin | P-type Cytotoxin |
| Key Amino Acid | Serine (e.g., at position 28 or 29) nih.govmdpi.com | Proline (e.g., at position 30 or 31) nih.govmdpi.com |
| Membrane Interaction | Primarily through loops I or both I and II mdpi.com | Involves all three loops (I, II, and III) mdpi.com |
| Hydrophobicity | Lower nih.gov | Higher nih.gov |
| Membrane Penetration | Less deep researchgate.net | Deeper frontiersin.orgresearchgate.net |
| Cytotoxicity | Generally lower nih.gov | Generally higher frontiersin.orgnih.gov |
Intracellular Trafficking and Organelle Targeting
The cytotoxic effects of this compound are not confined to the plasma membrane. The toxin can be internalized by cells, leading to the disruption of critical intracellular organelles. plos.orgnih.govsci-hub.se
Cellular Internalization Pathways
Despite the initial assault on the plasma membrane, cobra cytotoxins can readily penetrate living cancer cells. sci-hub.senih.govnih.gov The exact mechanisms of internalization are still under investigation but are thought to involve endocytosis, facilitated by the toxin's interaction with specific membrane components like phosphatidylserine and cholesterol. monash.edu Interestingly, for some cells, the interaction with the plasma membrane appears to be transient, with the toxin not remaining bound to the cell surface but instead being efficiently internalized. sci-hub.senih.gov
Mitochondrial Localization and Biophysical Interaction
Once inside the cell, this compound can colocalize with mitochondria. plos.orgnih.gov The toxin's high affinity for cardiolipin, a phospholipid abundant in the inner mitochondrial membrane, is a key factor in this targeting. plos.orgnih.govmdpi.com The interaction of the cytotoxin with mitochondrial membranes can induce the formation of non-bilayer structures, similar to its effect on the plasma membrane. plos.orgmdpi.comnih.gov This disruption of the mitochondrial membrane can lead to mitochondrial swelling, fragmentation, and depolarization. plos.org Such damage to the mitochondria can trigger the intrinsic pathway of apoptosis by causing the release of pro-apoptotic factors like cytochrome c. nih.gov At lower concentrations, some cardiotoxins have been observed to modulate ATP synthase activity, suggesting a complex, concentration-dependent interaction with mitochondria. mdpi.comnih.govresearchgate.net
Lysosomal Accumulation and Lytic Effects
A significant body of evidence points to the lysosomes as a primary target for internalized cobra cytotoxins. nih.govnih.govnih.govresearchgate.net Confocal microscopy studies have shown a marked accumulation of cytotoxins within the lysosomes of cancer cells. nih.govnih.govresearchgate.net The kinetics of this lysosomal accumulation correlate well with the observed cytotoxic effects. nih.govnih.gov The accumulation of the toxin within these acidic organelles leads to lysosomal membrane permeabilization and rupture. sci-hub.senih.gov This lytic effect releases a cocktail of potent hydrolytic enzymes, such as cathepsins, from the lysosome into the cytoplasm, leading to widespread cellular damage and ultimately, necrotic cell death. nih.govsci-hub.se This suggests that for some cell types, lysosomal damage may be the primary mechanism of cell killing, with plasma membrane injury being a secondary, downstream event. nih.govnih.govresearchgate.net
Intracellular Signal Transduction Modulation
This compound (CTX III), a basic polypeptide from the venom of Naja naja atra, is known for its cytotoxic activities. wikipedia.orgresearchgate.netresearchgate.net Beyond its ability to disrupt cell membranes, CTX III significantly modulates various intracellular signal transduction pathways, leading to cellular responses such as apoptosis and autophagy. wikipedia.orgnih.gov
Regulation of Intracellular Calcium Homeostasis
A primary effect of this compound is the disruption of intracellular calcium (Ca²⁺) homeostasis. monash.edunih.gov The toxin induces an influx of Ca²⁺, leading to elevated cytosolic Ca²⁺ levels. researchgate.netmonash.edunih.gov This increase in intracellular Ca²⁺ is a critical trigger for several downstream signaling events. researchgate.netscielo.brmdpi.com For instance, in neonatal rat cardiomyocytes, a cytotoxin from Naja atra was shown to activate L-type calcium channels, causing an influx of Ca²⁺. nih.gov However, other studies on cytotoxins from Naja oxiana suggest that they can induce muscle contracture even when L-type calcium channels are blocked, indicating that cytotoxins may employ diverse mechanisms to elevate intracellular Ca²⁺. nih.govnih.gov In human leukemia K562 cells, treatment with CTX III resulted in a rapid and sustained increase in cytosolic calcium concentration. researchgate.net This Ca²⁺ overload is a key factor in the pathological effects of cardiotoxins, leading to hypercontracture and cell death in cardiomyocytes. nih.govscielo.br
Reactive Oxygen Species Generation Pathways (e.g., via NADPH Oxidase 4)
This compound is known to induce the generation of reactive oxygen species (ROS), which plays a crucial role in apoptosis. monash.edunih.gov The production of ROS is linked to the toxin-induced increase in intracellular Ca²⁺ levels. monash.edunih.gov This elevated Ca²⁺ leads to the overexpression of NADPH oxidase 4 (NOX4), a primary contributor to intracellular ROS. monash.edunih.gov The generated ROS, in turn, activates downstream signaling pathways that lead to cell death. nih.govmdpi.com Specifically, the Ca²⁺/NOX4/ROS signaling axis is a key pathway in the cytotoxic action of some cobra cytotoxins. mdpi.comnih.gov Studies on human neuroblastoma SK-N-SH cells have shown that Taiwan cobra cardiotoxins induce apoptotic death mediated by ROS generation. nih.govmdpi.com
Modulation of Key Signaling Cascades (e.g., Ca²⁺/PP2A/AMPK, p38 MAPK/c-Jun, JAK/STAT, PI3K/Akt)
This compound modulates several key signaling cascades, leading to programmed cell death. nih.govmonash.edunih.gov
Ca²⁺/PP2A/AMPK Pathway : In human myeloid leukemia U937 cells, CTX III from Naja atra induces apoptosis and autophagy through the Ca²⁺/Protein Phosphatase 2A (PP2A)/AMP-activated protein kinase (AMPK) axis. nih.govmonash.edunih.govmdpi.com The influx of Ca²⁺ initiated by the toxin leads to the degradation of the catalytic subunit of PP2A (PP2Acα), which in turn leads to the phosphorylation and activation of AMPK. nih.govmonash.edu Activated AMPK then triggers mitochondrial fragmentation and suppresses the Akt/mTOR pathway, ultimately leading to autophagy and apoptosis. nih.govnih.gov
p38 MAPK/c-Jun Pathway : The toxin activates the p38 mitogen-activated protein kinase (MAPK)/c-Jun pathway. monash.edunih.gov The increase in intracellular Ca²⁺ and subsequent ROS generation activates p38 MAPK. nih.govmdpi.comnih.gov Activated p38 MAPK then phosphorylates transcription factors like c-Jun and activating transcription factor 2 (ATF-2), leading to the upregulation of Fas and Fas ligand (FasL), which are key components of the extrinsic apoptosis pathway. monash.edunih.govnih.gov
JAK/STAT and PI3K/Akt Pathways : CTX III has been shown to induce apoptosis by inactivating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. wikipedia.orgnih.gov In human colorectal cancer cells (Colo205) and breast cancer cells (MDA-MB-231), CTX III-induced apoptosis was associated with the concomitant inactivation of the JAK2/STAT3 and PI3K/Akt pathways. wikipedia.org
Table 1: Signaling Cascades Modulated by this compound
| Signaling Pathway | Key Components | Cellular Outcome | References |
|---|---|---|---|
| Ca²⁺/PP2A/AMPK | Ca²⁺, PP2A, AMPK | Autophagy, Apoptosis | nih.govmonash.edunih.govmdpi.com |
| p38 MAPK/c-Jun | p38 MAPK, c-Jun, ATF-2 | Apoptosis (extrinsic pathway) | monash.edunih.govnih.gov |
| JAK/STAT | JAK2, STAT3 | Apoptosis | wikipedia.orgnih.gov |
| PI3K/Akt | PI3K, Akt | Apoptosis | wikipedia.orgnih.gov |
Interference with Protein Kinase C Activity
This compound has been found to interfere with the activity of Protein Kinase C (PKC). nih.gov Research has demonstrated that cobra venom cardiotoxin (B1139618) isoforms, including CTX III, inhibit PKC. nih.gov This inhibition of PKC is another mechanism through which the toxin can exert its cytotoxic effects. uniprot.org
Putative Interactions with Nucleic Acids
Recent studies suggest that cobra cytotoxins may also exert their effects through direct interactions with nucleic acids, a mechanism that is still being explored. mdpi.comresearchgate.net
Direct Binding to DNA and RNA Molecules
There is evidence to suggest that three-finger toxins, the family to which this compound belongs, can directly bind to DNA and RNA molecules. mdpi.comresearchgate.netresearchgate.net It is hypothesized that once these toxins enter the cell, they could interfere with processes like protein biosynthesis by interacting with nucleic acids. mdpi.comresearchgate.net Specifically, a cytotoxin from Naja atra venom has been shown to bind to Poly-A DNA. mdpi.com This interaction with nucleic acids may represent another facet of the multifaceted cytotoxic mechanism of cobra cytotoxins, potentially contributing to their apoptotic effects. mdpi.comresearchgate.net
Biological Implications for Intracellular Processes
Following its interaction with the cell membrane and subsequent internalization, this compound (CTX III), along with other related cytotoxins, exerts profound effects on various intracellular processes and organelles. nih.govuniprot.org The toxin does not merely disrupt the plasma membrane; its cytotoxicity is also mediated by a secondary mechanism that is independent of its membrane-damaging activity, occurring after the toxin enters the cell. uniprot.org Once inside the cytosol, the toxin can translocate to and interact with critical organelles, primarily mitochondria and lysosomes, triggering a cascade of events that lead to cellular dysfunction and death. nih.govplos.orgnih.govnih.gov
A pivotal event in the intracellular action of cytotoxins is the disruption of calcium homeostasis. nih.gov Cobra cardiotoxins are known to induce a significant and sustained increase in the intracellular calcium concentration ([Ca²⁺]i). nih.govactanaturae.ruscielo.br This calcium influx can occur through the pores formed by the toxin in the plasma membrane or via the activation of cellular calcium channels. nih.govnih.gov The resulting calcium overload is a key trigger for subsequent pathological processes, including the activation of intracellular peptidases and the induction of mitochondrial stress, ultimately leading to the disintegration of the cell's internal structure. nih.govactanaturae.ru
Mitochondrial Targeting and Dysfunction
Mitochondria are a primary intracellular target for this compound. nih.govmdpi.com After internalization, the toxin translocates to the mitochondrial membrane. uniprot.orgnih.gov Several studies suggest that cytotoxins are drawn to mitochondria due to their high affinity for cardiolipin, a unique phospholipid abundant in the inner mitochondrial membrane that is crucial for maintaining mitochondrial structure and function. plos.orgnih.govmdpi.com The interaction is thought to be driven by electrostatic attraction between the basic residues of the toxin and the anionic cardiolipin molecules. nih.gov
The binding of cytotoxin III to mitochondria has several detrimental consequences:
Disruption of Mitochondrial Membrane Integrity: The toxin disrupts the structure of both the outer and inner mitochondrial membranes. plos.orgnih.gov This is achieved through the formation of non-bilayer structures, which alters membrane permeability. plos.orgmdpi.com
Mitochondrial Swelling and Fragmentation: A visible effect of cytotoxin III action is the induction of mitochondrial swelling and the fragmentation of the mitochondrial network. uniprot.orgnih.gov
Induction of Apoptosis: By disrupting the mitochondrial membrane, cytotoxin III can trigger the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov In human leukemia U937 cells, CTX III treatment leads to a reduction in mitochondrial mass and dysregulation of mitochondrial function. nih.gov
Interactive Table: Effects of this compound on Mitochondrial Parameters Use the filter to select a specific parameter and view the observed effects and references.
| Parameter | Observed Effect | Cell Type(s) | Reference(s) |
| Mitochondrial Targeting | Toxin translocates to and colocalizes with mitochondria after internalization. | Cardiac myocytes, Fetal rat primary neurons | uniprot.orgplos.orgnih.gov |
| Membrane Integrity | Disrupts mitochondrial membrane integrity, forming non-bilayer structures. | Isolated mitochondria, various cell types | plos.orgnih.gov |
| Mitochondrial Morphology | Induces mitochondrial swelling and fragmentation of the mitochondrial network. | Cardiac myocytes, Human neuroblastoma SK-N-SH cells | uniprot.orgnih.gov |
| Mitochondrial Mass | Reduction in total mitochondrial mass observed upon treatment. | Human leukemia U937 cells | nih.gov |
| Apoptosis Induction | Triggers the mitochondrial-mediated intrinsic apoptotic pathway. | Various cancer cell lines | nih.govnih.gov |
Lysosomal Disruption and Cellular Signaling
Besides mitochondria, cytotoxins can also target lysosomes. nih.gov The permeabilization of the lysosomal membrane is another critical event in the toxin's intracellular mechanism. This rupture leads to the release of lysosomal proteases, such as cathepsins, into the cytosol, which can contribute to cellular damage and trigger cell death pathways. nih.govmdpi.com
Research on Naja atra cardiotoxin 3 (CTX3) in human leukemia U937 cells has elucidated a specific signaling pathway activated by the toxin. The study revealed that CTX3's cytotoxicity is mediated through the Ca²⁺/PP2A/AMPK signaling axis. nih.gov The process begins with the toxin-induced increase in intracellular calcium, which in turn activates protein phosphatase 2A (PP2A). Activated PP2A then leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. This cascade ultimately results in autophagy and apoptosis. nih.gov Furthermore, cytotoxin III has been found to inhibit protein kinase C (PKC), an enzyme involved in various cellular processes, including cell cycle regulation. uniprot.orgmonash.edu
Interactive Table: Intracellular Signaling Events Induced by this compound Use the dropdown menu to filter the signaling events.
| Initiating Event | Key Pathway Components | Consequence | Cell Type(s) | Reference(s) |
| Increased [Ca²⁺]i | Ca²⁺ → PP2A → AMPK | Autophagy and Apoptosis | Human leukemia U937 cells | nih.gov |
| Lysosomal Permeabilization | Release of Cathepsin B | Lysosomal cell death pathway | Breast cancer MCF-7, Leukemia K562 cells | nih.govmdpi.com |
| Enzyme Inhibition | Inhibition of Protein Kinase C (PKC) | Potential cell cycle arrest | MCF-7 and K562 cells | uniprot.orgmonash.edu |
| Cell Death Induction | Caspase-independent late apoptosis or necrosis | Cell Death | Prostate (PC-3), Breast (MCF-7), Lung (A549) cancer cells | frontiersin.org |
Ultimately, the combined assault on mitochondria, lysosomes, and cellular signaling pathways determines the cell's fate. nih.gov Depending on the cell type and the toxin's concentration, the outcome can be either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). nih.govfrontiersin.org For instance, CTX3 from Naja atra induces apoptosis in fetal rat primary neurons but causes necrosis in fetal rat primary cardiomyocytes and astrocytes. nih.gov This highlights the complex and context-dependent nature of the intracellular biological implications of this compound.
Cellular and Subcellular Biological Effects
Mechanisms of Cell Death Induction
Cobra cytotoxin III is known to induce cell death through multiple, complex pathways, including apoptosis, necrosis, and necroptosis. nih.govmdpi.commonash.edupib.gov.in The specific mechanism activated often depends on the toxin's concentration and the cell type involved. mdpi.commonash.edufrontiersin.orgfrontiersin.org
Apoptotic Pathways: Extrinsic (Death Receptor-Mediated) and Intrinsic (Mitochondrial-Mediated) Mechanisms
CTX III is a potent inducer of apoptosis, a form of programmed cell death, through both extrinsic and intrinsic pathways. nih.govmonash.edunih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, while the intrinsic pathway is triggered by internal cellular stress, primarily involving the mitochondria. nih.gov
Research has shown that CTX III can upregulate the expression of Fas and Fas ligand (FasL), key components of the death receptor pathway, leading to the activation of extrinsic apoptosis. mdpi.commonash.edu This process is often mediated by a signaling cascade involving Ca2+, NOX4, ROS, and p38 MAPK. mdpi.commonash.edu
Simultaneously, CTX III can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction. nih.govmdpi.comnih.gov This includes the generation of reactive oxygen species (ROS), increased mitochondrial permeability, and the release of cytochrome c into the cytosol. mdpi.comnih.govresearchgate.net The toxin has been observed to co-localize with mitochondria, directly interacting with components like cardiolipin (B10847521) in the mitochondrial membrane. nih.govmdpi.com This interaction disrupts the mitochondrial network, leading to fragmentation and swelling. uniprot.orgnih.gov
A crucial step in the execution of apoptosis is the activation of a family of proteases called caspases. nih.gov this compound has been demonstrated to activate a cascade of these enzymes. mdpi.comresearchgate.net Specifically, the release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. mdpi.comnih.govnih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular proteins, ultimately leading to the dismantling of the cell. mdpi.comnih.govresearchgate.netnih.gov Studies have confirmed the degradation of procaspase-3 and PARP in cells treated with CTX III, indicating the activation of this caspase-dependent apoptotic pathway. nih.gov
A key event in the intrinsic apoptotic pathway induced by this compound is the mitochondrial permeability transition (MPT). nih.govresearchgate.net This involves a sudden increase in the permeability of the inner mitochondrial membrane, leading to the loss of the mitochondrial membrane potential and the release of pro-apoptotic factors, most notably cytochrome c. nih.govmonash.edunih.govresearchgate.net CTX III has been shown to induce an increase in mitochondrial permeability, facilitating the release of cytochrome c from the intermembrane space into the cytosol. mdpi.comnih.govresearchgate.net This release is a critical step, as cytosolic cytochrome c is essential for the activation of the caspase cascade and the subsequent execution of apoptosis. nih.govnih.govnih.gov
Necrotic and Necroptotic Cell Death Processes
In addition to apoptosis, this compound can also induce other forms of cell death, namely necrosis and necroptosis. nih.govmdpi.commonash.edu Necrosis is a form of cell death characterized by cell swelling and lysis, often resulting from severe cellular damage. plos.org CTX III can induce necrosis by disrupting the integrity of the lysosomal membrane, leading to the release of lysosomal proteases like cathepsins into the cytoplasm, which then digest cellular components. nih.govmdpi.comnih.govresearchgate.net
Necroptosis is a regulated form of necrosis that is independent of caspases. monash.edu It is initiated by signals from death receptors like TNFR1 and involves the activation of receptor-interacting protein kinases (RIPKs). monash.edu Some studies suggest that CTX III can trigger necroptosis, providing an alternative cell death pathway when apoptosis is inhibited. monash.edunih.gov
Concentration-Dependent Transitions in Cell Death Patterns
The mode of cell death induced by this compound is not static but can shift depending on the concentration of the toxin. mdpi.commonash.eduplos.org At lower concentrations, CTX III tends to induce apoptosis, a more controlled and programmed form of cell death. brieflands.comnih.gov However, as the concentration of the toxin increases, there is often a transition towards more rapid and damaging forms of cell death, such as necrosis or necroptosis. mdpi.complos.orgmdpi.com This concentration-dependent switch is a critical aspect of the toxin's cytotoxicity. monash.edu For instance, in some cancer cell lines, lower concentrations of cytotoxins lead to apoptosis, while higher concentrations result in necrosis. frontiersin.org
Cell Cycle Regulation and Arrest
This compound can significantly interfere with the normal progression of the cell cycle, leading to cell cycle arrest at various phases. mdpi.commonash.edu This is a key mechanism underlying its antiproliferative effects. nih.gov Studies have shown that CTX III can induce cell cycle arrest in the G2/M, S, and sub-G1 phases in different cell lines. nih.govmdpi.com
The arrest in the G2/M and S phases is often associated with the downregulation of key cell cycle regulatory proteins. mdpi.comnih.gov These include cyclins such as cyclin A and cyclin B1, as well as cyclin-dependent kinases (CDKs) like CDK1. mdpi.comnih.gov Furthermore, CTX III can inhibit the expression of cell division cycle 25C (Cdc25C), a phosphatase that activates the cyclin B-CDK1 complex. mdpi.com In some instances, S-phase arrest is linked to the inactivation of signaling pathways involving Src kinase. nih.gov The accumulation of cells in the sub-G1 phase is indicative of apoptotic cell death, as it represents cells with fragmented DNA. nih.govmdpi.com
| Cell Line | Effect of this compound | Reference |
| K562 leukemia cells | G2/M and S phase arrest | mdpi.com |
| Ca9-22 oral squamous carcinoma cells | G2/M and S phase arrest | mdpi.com |
| SAS oral squamous carcinoma cells | G2/M and S phase arrest | mdpi.com |
| CAL27 oral squamous carcinoma cell lines | G2/M and S phase arrest | mdpi.com |
| HL-60 leukemia cells | Sub-G1 phase arrest | nih.gov |
| U937 leukemia cells | Sub-G1 phase arrest | mdpi.com |
Differential Cytotoxicity on Diverse Cell Types
Cobra cytotoxins, key components of cobra venom, exhibit varying degrees of toxicity across different cell types. This differential cytotoxicity is influenced by both the specific type of cytotoxin and the characteristics of the target cell.
Studies on various mammalian cell lines have revealed the concentration-dependent and cell-type-specific cytotoxic effects of cobra cytotoxins. For instance, cytotoxins from Naja sumatrana (equatorial spitting cobra) and Naja kaouthia (monocled cobra) demonstrated potent growth inhibitory effects on human lung (A549), prostate (PC-3), and breast (MCF-7) cancer cell lines. nih.govresearchgate.netfrontiersin.org The cytotoxins were generally more potent than the whole venoms from which they were derived. nih.govresearchgate.netfrontiersin.org
A notable distinction in cytotoxicity is observed between P-type and S-type cytotoxins. plos.org P-type cytotoxins, characterized by a proline residue at a specific position in their second loop, are often more potent in disrupting cell membranes than S-type cytotoxins, which have a serine at a corresponding position. plos.org For example, the P-type cytotoxin from N. sumatrana (NS-CTX) was significantly more effective at inhibiting the growth of the tested cancer cells compared to the S-type cytotoxin from N. kaouthia (NK-CTX). nih.govresearchgate.net
The cytotoxicity of cytotoxins also varies depending on the target cell line. For example, cytotoxin from Naja atra (NA-CTX) showed higher toxicity towards human leukemic myeloblast cells (HL-60) compared to a murine fibroblast cell line. mdpi.com Similarly, venoms from N. sumatrana and N. kaouthia were most potent against the A549 lung cancer cell line, moderately cytotoxic to the PC-3 prostate cancer cell line, and least cytotoxic to the MCF-7 breast cancer cell line. nih.gov Research on Cape Cobra (Naja nivea) venom indicated that macrophage and neuroblastoma cell lines exhibited the lowest viability at higher venom concentrations. mdpi.com
It's important to note that while these studies highlight the potent effects of cytotoxins on cancer cell lines, these toxins often exhibit non-specific cytotoxicity, affecting normal cells as well. mdpi.com
Interactive Data Table: IC₅₀ Values of Cobra Cytotoxins on Various Mammalian Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of cytotoxic potency, for different cobra cytotoxins on various mammalian cell lines. Lower IC₅₀ values indicate higher cytotoxicity.
| Cobra Species | Cytotoxin Type | Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| Naja sumatrana | P-type (NS-CTX) | A549 | Human Lung Carcinoma | 2.21 ± 0.25 | nih.gov |
| Naja sumatrana | P-type (NS-CTX) | PC-3 | Human Prostate Adenocarcinoma | 5.58 ± 0.67 | nih.gov |
| Naja sumatrana | P-type (NS-CTX) | MCF-7 | Human Breast Adenocarcinoma | 34.47 ± 1.59 | nih.gov |
| Naja kaouthia | S-type (NK-CTX) | A549 | Human Lung Carcinoma | 3.26 | nih.gov |
| Naja kaouthia | S-type (NK-CTX) | PC-3 | Human Prostate Adenocarcinoma | 9.88 | nih.gov |
| Naja kaouthia | S-type (NK-CTX) | MCF-7 | Human Breast Adenocarcinoma | >50 | nih.gov |
| Naja atra | P-type (NA-CTX) | HL-60 | Human Promyelocytic Leukemia | 6.82 | mdpi.com |
| Naja atra | P-type (NA-CTX) | CRL-2648 | Mouse Fibroblast | 26.87 | mdpi.com |
The selective targeting of certain cell types by cobra cytotoxins is a complex process involving interactions with specific components of the cell membrane. While the primary target is widely considered to be the cell membrane, the exact mechanisms are still under investigation. mdpi.commonash.edu
One key factor in selectivity is the interaction with anionic lipids, such as cardiolipin, which is enriched in the inner mitochondrial membrane. plos.org This suggests that cytotoxins may selectively target mitochondria, leading to mitochondrial dysfunction and subsequent cell death. plos.orgmdpi.com The initial interaction is thought to be an electrostatic attraction between the positively charged cytotoxin and the negatively charged cell membrane. monash.edu
Following this initial binding, the hydrophobic loops of the cytotoxin penetrate the lipid bilayer. mdpi.commonash.edu The mode of insertion can differ between cytotoxin types; S-type cytotoxins may insert one or two of their loops, while P-type cytotoxins are thought to insert all three loops into the membrane. mdpi.com This disruption of the membrane can lead to the formation of pores and ultimately cell lysis. frontiersin.orgmonash.edu
Furthermore, studies have shown that cytotoxins can be internalized by cells and accumulate in lysosomes. nih.gov This lysosomal accumulation appears to correlate with the cytotoxic effects, suggesting that lysosomes may be a primary target for the lytic action of these toxins, with plasma membrane permeabilization being a subsequent event. nih.gov
While cytotoxins from N. sumatrana and N. kaouthia showed promising selectivity for the A549 lung cancer cell line, they lacked selectivity for prostate and breast cancer cell lines. nih.govresearchgate.net This highlights the challenge in harnessing the cytotoxic potential of these toxins for targeted therapies.
Broader Biological Activities in Model Systems
Cobra cytotoxins also exhibit antibacterial activity, primarily against Gram-positive bacteria. researchgate.netmdpi.com Their effectiveness against Gram-negative bacteria is limited, likely due to the inability of the cytotoxins to penetrate the outer lipopolysaccharide (LPS) layer of these bacteria. researchgate.netresearchgate.net
Studies have shown that this compound (CTX3) from Naja naja atra is more effective at inhibiting the growth of Staphylococcus aureus (a Gram-positive bacterium) than Escherichia coli (a Gram-negative bacterium). researchgate.net This activity correlates with an increase in the permeability of the bacterial cell membrane. researchgate.net While CTX3 can bind to both LPS and lipoteichoic acid (LTA), destabilization of the LPS layer or inhibition of LTA biosynthesis enhances its bactericidal effect. researchgate.net
The configuration of the N-terminal loop of the cytotoxin also plays a role in its antibacterial activity. mdpi.com Cytotoxins with a Pro-Pro peptide bond in this loop exhibit reduced membrane-perturbing and antibacterial activity compared to those with a single proline residue. mdpi.com
Interactive Data Table: Antibacterial Activity of Cobra Cytotoxins
This table summarizes the antibacterial activity of different cobra cytotoxins against various bacterial strains.
| Cytotoxin Source/Type | Bacterial Strain | Gram Type | Activity | Reference |
| Naja naja atra (CTX3) | Staphylococcus aureus | Gram-positive | High inhibitory activity | researchgate.net |
| Naja naja atra (CTX3) | Escherichia coli | Gram-negative | Lower inhibitory activity | researchgate.net |
| Naja kaouthia (CTX3) | Gram-negative bacteria | Gram-negative | No activity | researchgate.net |
| Naja naja (CLBP) | Bacillus subtilis | Gram-positive | Pronounced activity | researchgate.net |
| Naja naja (Nn17-3, Nn18-3) | Bacillus subtilis | Gram-positive | Similar activity | mdpi.com |
| Naja naja (Nn14-1, Nn15-1, Nn16-1) | Bacillus subtilis | Gram-positive | Lower activity | mdpi.com |
| Naja haje (Nh1, Nh2) | Bacillus subtilis | Gram-positive | Attenuated activity | mdpi.com |
Evolutionary and Comparative Venomics of Cytotoxins
Phylogenetic Relationships and Sequence Divergence among Cytotoxins
Cytotoxins (CTXs), integral components of cobra venom, belong to the three-finger toxin (3FTx) superfamily, characterized by a conserved structure of three β-stranded loops extending from a central core stabilized by four disulfide bridges. nih.govnih.gov Despite this conserved scaffold, CTXs exhibit significant sequence divergence, which dictates their functional diversity. nih.gov Phylogenetic analyses reveal that cytotoxin genes likely evolved from a common ancestral gene that also gave rise to other three-finger toxins like neurotoxins. nih.govwikipedia.org The divergence between these toxin families, particularly the split between long-chain and short-chain 3FTxs, occurred early in their evolutionary history. nih.gov
The evolution of CTXs is thought to be driven by gene duplication and subsequent functional diversification, a process known as "birth-and-death" evolution. wikipedia.orgmdpi.com This model suggests that duplicated genes are subject to positive Darwinian selection, leading to the rapid accumulation of mutations in exposed residues, a phenomenon termed "Rapid Accumulation of Variations in Exposed Residues" (RAVER). mdpi.com This rapid evolution has resulted in the wide array of CTX isoforms found in different cobra species and even within the venom of a single species. mdpi.com
Phylogenetic trees constructed from CTX sequences show distinct clustering based on cobra lineage. For instance, CTXs from African non-spitting cobras (subgenus Uraeus) appear to be basal, while those from Asiatic cobras (subgenus Naja) are more derived. nih.gov The evolution of cytotoxicity itself is strongly linked to defensive behaviors. mdpi.com It is hypothesized that cytotoxicity co-evolved with hooding displays in cobras on at least two separate occasions. mdpi.comswansea.ac.uk Furthermore, the evolution of venom spitting, which has occurred independently three times in cobras, appears to be facilitated by the pre-existence of cytotoxic venom. mdpi.comresearchgate.net
Sequence alignment of various CTXs reveals key amino acid substitutions that correlate with functional differences. For example, CTXs are broadly classified into P-type and S-type, based on the presence of a Proline or Serine residue at a specific position in the second loop, which can influence their biological activity. nih.govnih.gov The presence of an aromatic residue at position 11 in the first loop has been linked to higher cytolytic activity. capes.gov.br These subtle changes in amino acid sequence contribute to the diverse pharmacological effects observed among different cytotoxins. capes.gov.br
Interactive Data Table: Key Amino Acid Residues and Their Functional Implications in Cobra Cytotoxins
| Residue Position/Region | Amino Acid Variation | Functional Implication | Reference |
| Loop 2 (Position 30) | Proline (P-type) vs. Serine (S-type) | Influences the type of biological activity. | nih.govnih.gov |
| Loop 1 (Position 11) | Presence/Absence of Aromatic Residue | Presence is associated with higher cytolytic activity. | capes.gov.br |
| Loop 2 (Tip) | Loss of Positively Charged Residue | Reduces cytolytic activity while minimally affecting cell binding. | capes.gov.br |
| Loop 3 | Inversion of Two Residues | Selectively impairs binding and cytolysis of heart cells. | capes.gov.br |
| Asp57 | Asp57 to Asn57 (D57N) mutation | Perturbs the structure of the CTX molecule at neutral pH. | nih.gov |
Geographic Variation in Cytotoxin Composition and Associated Biological Activities
The composition of cobra venom, including the abundance and types of cytotoxins, exhibits significant variation across different geographical regions, even within the same species. mdpi.comavensonline.orgplos.org This variation is influenced by a multitude of factors, including diet, predator pressure, and other ecological and environmental conditions. plos.org
Proteomic studies have consistently demonstrated these geographical differences. For example, the mean relative abundance of CTXs is significantly higher in the venoms of African cobras (around 61.1%) compared to their Asian counterparts (around 38.8%). nih.gov Within India, the venom of Naja naja from the eastern region is reported to be more toxic and lethal than that from western and southern regions, a difference attributed in part to variations in the peptide and phospholipase A2 content. avensonline.orgavensonline.org Similarly, venom composition of Naja kaouthia varies between populations in Malaysia, Thailand, and Vietnam. mdpi.com
This geographic variability in cytotoxin composition has direct consequences on the biological activities of the venom. For instance, the cytotoxic potency of venoms from different cobra species correlates with the abundance of CTXs. semanticscholar.org The venoms of Naja atra and Naja sumatrana, which have a higher CTX content (around 50%), are more cytotoxic than the venom of Naja kaouthia, which has a lower CTX abundance. semanticscholar.org
The evolution of these geographic differences is linked to defensive strategies. In some cobra lineages, an increase in venom cytotoxicity is associated with the evolution of prominent aposematic (warning) hood markings, as seen in Asian Naja species. mdpi.comthewire.in In other lineages that lack bold hood patterns, high-contrast body banding has evolved in parallel with increased cytotoxicity. mdpi.com These visual warnings, coupled with highly cytotoxic venom, serve as a potent defense mechanism against predators. thewire.invenomdoc.com
Interactive Data Table: Geographic Variation in Cobra Venom Composition and Cytotoxicity
| Cobra Species | Geographic Region | Key Venom Compositional Differences | Associated Biological Activity | Reference |
| Naja naja | India (Eastern vs. Western/Southern) | Eastern region venom has an abundant ~5.7 KDa peptide absent in others. | Eastern region venom is more toxic and lethal. | avensonline.orgavensonline.org |
| Naja naja | India (Pan-India) | Significant variation in proteomic profiles and toxin abundances across seven populations. | Varying pharmacological effects and potencies. | plos.org |
| Naja kaouthia | Southeast Asia (Thailand, Malaysia, Vietnam) | Variation in venom composition and activity. | Differences in cytotoxicity. | mdpi.comsemanticscholar.org |
| African Cobras | Africa | Higher mean relative abundance of CTXs (~61.1%). | Generally higher cytotoxicity compared to Asian cobras. | nih.gov |
| Asian Cobras | Asia | Lower mean relative abundance of CTXs (~38.8%). | Generally lower cytotoxicity compared to African cobras. | nih.gov |
| Naja atra / Naja sumatrana | Asia | High CTX abundance (~50%). | High cytotoxic potency. | semanticscholar.org |
Synergistic Interactions with Other Venom Components
Complex Formation with Phospholipase A2 and Other Venom Toxins
A key mechanism underlying this synergism is the formation of non-covalent protein complexes between cytotoxins and other venom components. nih.govresearchgate.net The interaction between CTXs and PLA2 is a classic example of this phenomenon. monash.edu Although individual CTX and PLA2 fractions from Naja naja venom may have weak or no hemolytic activity on their own, their combination results in potent hemolysis. nih.gov
These synergistic complexes are not limited to CTX and PLA2. In the venom of the Indian cobra (Naja naja), a hetero-trimeric complex consisting of PLA2, a neurotoxin, and a cytotoxin (in a 1:2:1 ratio) has been identified. researchgate.net This complex demonstrates marked synergistic cytotoxicity. researchgate.net Similarly, in Naja kaouthia venom, the cytotoxin kaouthiotoxin (KTX) forms a non-covalent complex with PLA2, significantly enhancing its cytotoxicity without altering the enzymatic properties of the PLA2. monash.edufrontiersin.org It is believed that these toxin complexes, or hetero-oligomers, are better equipped to interact with and disrupt cell membranes. researchgate.net
Mechanistic Basis of Augmented Toxicological Effects in vitro
The enhanced toxicity resulting from the synergism between cytotoxins and PLA2 is rooted in their combined action on cell membranes. monash.eduresearchgate.net There are several proposed mechanisms for this augmented effect:
Chaperoning and Targeting: One toxin may act as a chaperone for another, facilitating its delivery to the target site. monash.edu
Distinct but Convergent Pathways: The toxins may produce the same final effect through different cellular pathways. monash.edu
Enhanced Membrane Perturbation: The formation of CTX-PLA2 hetero-oligomers is hypothesized to create a more potent membrane-disrupting agent. monash.eduresearchgate.net The positively charged cytotoxin can initially interact with the negatively charged cell membrane, causing a localized disruption. This perturbation of the membrane structure can then create a more favorable environment for the PLA2 enzyme to access its phospholipid substrate, leading to increased hydrolysis and cell damage. nih.gov The cytotoxin can increase membrane permeability and even induce the formation of non-bilayer structures in the presence of acidic phospholipids (B1166683), which can enhance PLA2 activity. researchgate.net
This synergistic action has profound pathophysiological significance, particularly in causing the local tissue necrosis (dermonecrosis) that is a hallmark of cobra envenomation. researchgate.netresearchgate.net The combined assault of cytotoxins and PLA2s leads to a more efficient and destructive breakdown of cell membranes than either toxin could achieve alone. researchgate.net
Advanced Methodologies in Cytotoxin Iii Research
High-Resolution Structural Determination Techniques
Understanding the precise three-dimensional arrangement of atoms in CTX III is fundamental to elucidating its function. Several high-resolution techniques are employed for this purpose, each offering unique advantages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a cornerstone in determining the solution structure of cobra cytotoxin III from Naja naja atra. rcsb.org This technique provides information about the spatial proximity of atomic nuclei. For CTX III, sequence-specific assignment of proton (¹H) NMR lines was a critical first step. rcsb.org The analysis of Nuclear Overhauser Effect (NOE) cross-peaks, which are observed in NOESY spectra, provides distance constraints between protons that are close in space. rcsb.org These constraints are then used in computational algorithms, such as hybrid distance geometry and dynamical simulated annealing, to generate a family of structures consistent with the experimental data. rcsb.org
Research on cardiotoxin (B1139618) III from Naja naja atra using this approach revealed a solution structure characterized by a triple- and a double-stranded antiparallel β-sheet. rcsb.org The polypeptide backbone folds into five strands emerging from a globular head, linked by three major loops. rcsb.org The resulting ensemble of 20 structures showed a high degree of similarity, with an average root-mean-square deviation (RMSD) of 0.087 nm for the backbone atoms. rcsb.org Furthermore, NMR studies have been instrumental in characterizing the conformational equilibrium of cytotoxins in aqueous solution, often arising from the cis-trans isomerism of the X-Pro peptide bond in the N-terminal loop. mdpi.com
Phosphorus-31 (³¹P) NMR and proton (¹H) NMR have also been employed to study the interaction of cytotoxins with mitochondrial membranes and model lipid bilayers. plos.orgnih.gov These studies have shown that cytotoxins can induce the formation of non-bilayer structures in membranes containing anionic phospholipids (B1166683) like cardiolipin (B10847521). plos.orgnih.govmdpi.com
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state. This technique has been used to determine the spatial structure of various cobra cytotoxins, revealing a conserved three-finger fold. ibch.ruresearchgate.netnih.gov The crystal structure of a given cytotoxin allows for detailed analysis of its molecular architecture, including the conformation of its loops and the distribution of charged and hydrophobic residues. ibch.ruresearchgate.netnih.gov
For instance, X-ray analysis of cytotoxin 13 from Naja naja revealed both "water" and "membrane" conformations of its central loop (loop-2), providing insights into the conformational changes that may occur upon membrane binding. ibch.runih.gov Comparison between the solution structure of cardiotoxin III determined by NMR and the crystal structure of its homolog, cardiotoxin V4II from Naja mossambica mossambica, showed good agreement, particularly in the secondary structure elements. rcsb.org
| Toxin | Organism | Methodology | Key Structural Features | PDB ID |
|---|---|---|---|---|
| Cardiotoxin III | Naja naja atra | NMR Spectroscopy | Triple and double-stranded antiparallel β-sheet; five strands emerging from a globular head. rcsb.org | 2CRT rcsb.org |
| Cardiotoxin V4II | Naja mossambica mossambica | X-ray Crystallography | Homologous structure to Cardiotoxin III. rcsb.org | - |
| Cytotoxin 13 | Naja naja | X-ray Crystallography | Revealed "water" and "membrane" conformations of loop-2. ibch.runih.gov | - |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary structure of proteins in solution. mdpi.com The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the protein's folded state. CD spectra of cobra cytotoxins, including CTX III, typically show a high content of β-sheet conformation, which is consistent with the structures determined by NMR and X-ray crystallography. mdpi.comresearchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as electron spin resonance (ESR), is a technique that detects molecules with unpaired electrons. In the context of cytotoxin research, spin-labeling is used, where a stable radical (spin label) is attached to the toxin or to lipids in a model membrane. plos.orgresearchgate.netresearchgate.net EPR can then provide information on the mobility and orientation of the spin-labeled molecule. plos.org
EPR studies have been crucial in investigating the interaction of cytotoxins with lipid bilayers. plos.orgresearchgate.net By analyzing the EPR spectra of spin-labeled fatty acids incorporated into oriented lipid multilayers, researchers have demonstrated that cytotoxins can cause a disorganization of the lipid bilayer, particularly in the presence of anionic lipids like cardiolipin. plos.org This technique has also been used to study the association between cytotoxin and other venom components, such as phospholipase A2. researchgate.netresearchgate.net
Computational Biophysical Modeling
Computational methods, particularly molecular dynamics simulations, have become indispensable for studying the dynamic behavior of this compound and its interactions with biological membranes at an atomic level of detail.
Molecular Dynamics (MD) Simulations for Membrane Interactions
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time evolution of a molecular system. ibch.rusci-hub.se For this compound, MD simulations are used to model its interaction with lipid bilayers, offering insights that are often difficult to obtain through experimental methods alone. ibch.rusci-hub.senih.gov
These simulations typically involve a system containing the cytotoxin, a model lipid bilayer (e.g., composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine, POPC), and water molecules. sci-hub.senih.gov The simulations reveal the specific amino acid residues involved in the initial binding to the membrane surface and the subsequent conformational changes that may occur. sci-hub.senih.gov
Recent MD studies have suggested that the interaction of cytotoxins with zwitterionic lipid bilayers involves the sequential embedding of its three loops (I, II, and III). nih.gov Steered molecular dynamics simulations, a variant of MD, have been used to investigate the penetration of the toxin into the membrane. nih.gov Furthermore, MD simulations have been instrumental in understanding the conformational adaptation of the toxin's loops upon membrane insertion, highlighting differences between S-type and P-type cytotoxins. ibch.runih.gov These simulations have also helped to identify specific binding sites for lipids like cardiolipin on the toxin's surface, corroborating experimental findings from other biophysical techniques. plos.orgnih.govsci-hub.se
| Toxin/System | Simulation Type | Key Finding | Reference |
|---|---|---|---|
| Cardiotoxin A3 in POPC bilayer | Steered Molecular Dynamics | Toxin interacts with the zwitterionic bilayer but does not spontaneously penetrate with its loop tips. nih.gov | nih.gov |
| Cytotoxins in POPG membrane | Molecular Dynamics | S-type cytotoxins undergo a conformational change in loop-2 from a "water" to a "membrane" state upon insertion. ibch.runih.gov | ibch.runih.gov |
| Cytotoxins CTI and CTII with OMM model | Molecular Dynamics | Identified specific polar and charged residues interacting with the outer mitochondrial membrane. sci-hub.se | sci-hub.se |
| Cytotoxin with zwitterionic lipid bilayers | Molecular Dynamics | Interaction occurs through sequential embedding of loops I, II, and then III. nih.gov | nih.gov |
Molecular Docking Analyses for Ligand/Membrane Component Binding
Molecular docking simulations have been instrumental in elucidating the binding interactions between this compound and various molecules, particularly components of cell membranes. These computational studies predict how the toxin orients itself to bind with lipids and other receptors on a cell's surface.
Research has shown that cytotoxins, being basic and amphipathic proteins, can selectively target and interact with anionic phospholipids like cardiolipin, which is abundant in the inner mitochondrial membrane. plos.org Docking simulations have successfully identified binding sites for phospholipids such as cardiolipin (CL), phosphatidylserine (B164497) (PS), and phosphatidylcholine (PC) on cytotoxins. plos.org For instance, in cytotoxins CTI and CTII from Naja naja oxiana, the putative docking sites for CL are characterized by a cluster of basic residues at the N-terminus, which are distinct from the residues that interact with PS or PC. plos.org These in silico findings align with biophysical data, suggesting that the physical binding of cytotoxins to cardiolipin alters the structural organization of lipid bilayers. plos.org
Furthermore, molecular docking has been employed to investigate the interaction of cytotoxins with death receptors, like the tumor necrosis factor receptor 1 (TNFR1). tandfonline.com These studies have revealed that all three functional loops of the cytotoxin can interact with the ligand-binding sites on TNFR1 through non-covalent bonds, suggesting a potential mechanism for inducing apoptosis. tandfonline.com The reliability of these docking studies is often assessed by scoring functions, where a more negative Z-score indicates a significant binding affinity. nih.gov
Homology Modeling for Spatial Structure Prediction
Homology modeling is a powerful computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to proteins with known structures. nih.gov Given the high degree of sequence homology among cobra cytotoxins, this technique is particularly well-suited for studying cytotoxin III. nih.govactanaturae.ru
Researchers have successfully used homology modeling to reconstruct the 3D spatial structures of various cytotoxins. nih.gov These models show a high degree of structural similarity among different cytotoxins, with variations primarily located at the extremities and the tips of the loops. plos.orgnih.gov The models confirm the presence of key structural motifs, such as the membrane-binding motif and a surrounding "belt" of charged residues. actanaturae.ru
Biochemical and Cell-Based Assays
A variety of biochemical and cell-based assays are essential for the purification, identification, and functional characterization of this compound.
The isolation of cytotoxin III from crude cobra venom is typically achieved through a multi-step chromatographic process. mdpi.com A common approach involves an initial gel filtration step on a column like Sephadex G-50 to separate proteins based on size. mdpi.com This is often followed by ion-exchange chromatography, for example, using a cation-exchange column, to separate proteins based on their charge. frontiersin.orgnih.gov The fractions containing the cytotoxin are then further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. mdpi.comfrontiersin.org
The identity and molecular mass of the purified cytotoxin are confirmed using mass spectrometry. mdpi.comfrontiersin.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to validate the identity of the purified protein by matching its mass and fragmentation pattern to known sequences in protein databases. frontiersin.orgnih.gov
To investigate the membrane-disrupting activity of cytotoxin III, membrane permeabilization assays are widely used. A common method is the calcein (B42510) leakage assay, which utilizes phospholipid liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration. nih.govmdpi.com
When the cytotoxin disrupts the liposome (B1194612) membrane, calcein is released into the surrounding medium, leading to a decrease in its concentration and a subsequent increase in fluorescence. uni-freiburg.de This allows for the quantification of membrane leakage over time. nih.gov Studies have shown that cobra cytotoxins can induce calcein leakage from unilamellar liposomes in a time- and concentration-dependent manner. nih.govmdpi.com The composition of the liposomes, such as the presence of anionic phospholipids, can significantly influence the extent of membrane disruption. mdpi.comresearchgate.net
The cytotoxic effects of cytotoxin III on various cell types are assessed using in vitro cell viability assays. The MTT assay is a common colorimetric method used to measure cell metabolic activity as an indicator of cell viability. brieflands.com
Flow cytometry is a powerful technique used to characterize the mechanism of cell death induced by cytotoxin III. By using fluorescent stains like Annexin V and propidium (B1200493) iodide (PI), researchers can distinguish between viable, apoptotic, and necrotic cells. frontiersin.org Studies have shown that cytotoxin III can induce different modes of cell death in different cell lines. For example, in some cancer cell lines, it predominantly induces necrosis, while in others, it leads to late apoptosis. frontiersin.orgfrontiersin.org
Caspase activity assays are used to determine if apoptosis is occurring through the caspase-dependent pathway. brieflands.com Caspases are a family of proteases that play a crucial role in programmed cell death. The activation of specific caspases, such as caspase-3, can be measured using colorimetric or fluorometric assays. brieflands.com Interestingly, some studies have reported that cytotoxin-induced apoptosis can be caspase-independent. frontiersin.org
Cobra cytotoxins are known to disrupt ion homeostasis in cells, and measuring intracellular ion fluxes, particularly of calcium (Ca²⁺), is crucial for understanding their mechanism of action. An increase in intracellular Ca²⁺ concentration is a key event in the cardiotoxic effects of these toxins. mdpi.comscielo.br
Fluorescence microscopy using Ca²⁺-sensitive dyes like Fura-2 allows for the real-time monitoring of intracellular Ca²⁺ levels in individual cells. nih.gov Studies have shown that cytotoxins can induce a significant and sustained increase in intracellular Ca²⁺. nih.gov This influx of Ca²⁺ can be a trigger for various downstream events, including the activation of signaling pathways that lead to apoptosis or cellular dysfunction. mdpi.com For example, a cytotoxin from Naja atra has been shown to activate L-type calcium channels, leading to Ca²⁺ influx and subsequent contraction of cardiomyocytes. mdpi.com
Reactive Oxygen Species Detection
The induction of cellular damage by this compound is often linked to the generation of reactive oxygen species (ROS), highly reactive molecules that can cause oxidative stress and lead to cell death. The detection and quantification of ROS are therefore crucial in cytotoxin research.
It has been observed that cytotoxins from Naja naja atra can induce ROS generation in various cell lines. mdpi.com For instance, studies on human neuroblastoma SK-N-SH cells have shown that the cytotoxic potency of these toxins, including cytotoxin III, partially correlates with their ability to generate ROS and cause mitochondrial alterations. mdpi.com Similarly, cytotoxin-II from the Caspian cobra has been shown to induce dose- and time-dependent ROS generation in human breast adenocarcinoma cells (MCF-7). nih.gov Another study on toxin-γ from Naja nigricollis in human leukemia U937 cells also demonstrated the production of ROS, which was a key factor in its cytotoxic mechanism. nih.gov
Several methods are employed to detect these transient and highly reactive species. A common approach involves the use of fluorescent probes that become oxidized in the presence of ROS, emitting a detectable signal.
Detailed Research Findings:
Fluorescent Probes: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe. nih.gov Once inside the cell, it is deacetylated to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence, measurable by techniques like fluorescence microscopy or flow cytometry, is directly proportional to the amount of ROS generated. nih.gov For example, in MCF-7 cells treated with cytotoxin-II, a time-dependent increase in fluorescence intensity was observed using this method. nih.gov
Mitochondrial ROS Detection: Since mitochondria are a primary source of cellular ROS and a target for cytotoxins, specific probes are used to assess mitochondrial ROS. nih.gov Rhodamine 123 is a cationic dye that accumulates in the mitochondria based on the mitochondrial membrane potential (ΔΨm). nih.gov A decrease in fluorescence indicates a loss of ΔΨm, which is often associated with mitochondrial dysfunction and ROS production. nih.gov
Correlation with Cytotoxicity: Research has shown a link between the ability of different cytotoxin isoforms to induce ROS and their cytotoxic potency. mdpi.com However, this correlation is not always direct, suggesting that other mechanisms of toxicity are also at play. mdpi.com For instance, in SK-N-SH cells, the cytotoxic effects of CTX3 and CTX4 from Naja naja atra were only partly associated with their capacity to induce ROS generation. mdpi.com
| Probe | Target | Detection Method | Research Finding |
|---|---|---|---|
| Dichlorodihydrofluorescein diacetate (DCFH-DA) | General intracellular ROS | Fluorescence Microscopy, Flow Cytometry | Increased fluorescence indicates ROS generation in response to cytotoxin treatment. nih.gov |
| Rhodamine 123 | Mitochondrial Membrane Potential (ΔΨm) | Flow Cytometry | Decreased fluorescence suggests mitochondrial dysfunction, often linked to ROS production. nih.gov |
Molecular Biology Techniques
Molecular biology has provided powerful tools to dissect the structure-function relationships of this compound and to investigate the genetic basis of its production.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a cornerstone technique for elucidating the roles of specific amino acid residues in the function of this compound. By systematically replacing amino acids at defined positions, researchers can assess the impact of these changes on the toxin's structure, stability, and, most importantly, its cytotoxic activity.
Studies have focused on the three-finger loops of the toxin, which are known to be crucial for its interaction with cell membranes. researchgate.netresearchgate.netnih.gov These loops contain both hydrophobic and basic residues that are key to the toxin's ability to disrupt cell membranes. nih.gov
Detailed Research Findings:
Identifying Critical Residues: Through mutagenesis, specific amino acid residues have been identified as critical for cytotoxicity. For example, research has highlighted the importance of residues within the functional loops of the toxin. researchgate.netresearchgate.net A study involving a variant of a cobra cytotoxin (CTXVAR) with mutations at several sites showed a slight increase in cytotoxic effect compared to the wildtype (CTXWT), demonstrating that specific amino acid changes can modulate toxicity. researchgate.net
Epitope Mapping and Functional Validation: Site-directed mutagenesis has been used to confirm the location of functional epitopes—the parts of the toxin recognized by the immune system or responsible for its activity. researchgate.netnih.govnih.gov By mutating predicted epitope sequences, researchers have confirmed their importance for both the structural folding and the cytotoxicity of the toxin. researchgate.netnih.gov For instance, mutagenesis of four potential epitope sites ('KLVPLFYK', 'AGKNL', 'MFMVSTPKVPV', and 'DVCPKNSLL') confirmed their location in the functional loops and their crucial role in the toxin's function. researchgate.netnih.govnih.gov
Interactive Table: Examples of Site-Directed Mutagenesis Studies on Cobra Cytotoxin
| Wild-Type Residue/Region | Mutant Residue/Region | Observed Effect on Function | Reference |
|---|---|---|---|
| Functional Loop Epitopes | Alanine substitutions | Confirmed location and importance for structural folding and cytotoxicity. | researchgate.netnih.gov |
| Multiple sites in CTXWT | CTXVAR variant | Slightly higher cytotoxic effect compared to wildtype. | researchgate.net |
| Pro9, Ser28, Asn/Asp45 | Various substitutions | Identified as interfering with the toxin's incorporation into membranes. | researchgate.net |
Gene Expression Analysis Related to Toxin Biosynthesis
Understanding the biosynthesis of this compound involves studying the expression of the genes that encode it. Gene expression analysis, particularly through venom-gland transcriptomics, provides a snapshot of the genes that are actively being transcribed into messenger RNA (mRNA) and are likely to be translated into proteins.
Cobra venom glands are specialized tissues with a high rate of protein synthesis. Transcriptomic studies have revealed that a significant portion of the gene expression in these glands is dedicated to producing toxins.
Detailed Research Findings:
High Abundance of Toxin Transcripts: Transcriptomic analysis of various cobra species, such as Naja sumatrana and Naja haje, has shown that toxin genes, including those for cytotoxins, are among the most highly expressed genes in the venom gland. mdpi.comresearchgate.net Three-finger toxins (3FTx), the family to which cytotoxin III belongs, often constitute the vast majority of toxin transcripts. mdpi.com For example, in Naja sumatrana, 3FTx transcripts accounted for 91.11% of the total toxin Fragments Per Kilobase of transcript per Million mapped reads (FPKM). mdpi.com
Toxin Gene Diversity and Evolution: These analyses also unveil the diversity of toxin genes within a single species, highlighting the presence of multiple isoforms of cytotoxins. mdpi.com This genetic diversity is thought to arise from gene duplication events followed by accelerated evolution, leading to toxins with potentially different functional nuances. mdpi.com Phylogenetic analysis of cytotoxin genes helps to trace their evolutionary relationships across different cobra species. mdpi.com
Correlation with Proteomic Data: The high expression levels of cytotoxin genes observed in transcriptomic studies generally correlate well with the high abundance of cytotoxin proteins found in the venom, as determined by proteomic analysis. researchgate.net This confirms that the high rate of gene transcription leads directly to the large-scale production of these toxins.
Interactive Table: Toxin Gene Expression in Cobra Venom Glands
| Cobra Species | Toxin Family | Percentage of Total Toxin Gene Expression (FPKM) | Key Finding | Reference |
|---|---|---|---|---|
| Naja sumatrana | Three-finger toxins (3FTx) | 91.11% | Demonstrates the predominance of 3FTx, including cytotoxins, in the venom gland transcriptome. | mdpi.com |
| Naja haje | Three-finger toxins (3FTx) | ~86.4% | Confirms the high expression level of the 3FTx family. | researchgate.net |
| Naja sumatrana | Phospholipase A2 (PLA2) | 7.42% | Provides a comparison for the expression levels of other major toxin families. | mdpi.com |
Future Directions and Research Gaps
Refined Understanding of Membrane-Toxin Interfacial Dynamics and Pore Formation
A primary mechanism of cobra cytotoxin III's toxicity is its ability to disrupt cell membranes, a process that is still not fully understood at the molecular level. pnas.orgbiorxiv.org Future research will need to focus on the precise dynamics of the toxin's interaction with the lipid bilayer. While it is known that cytotoxins interact with anionic lipids on the cell membrane to form oligomeric complexes that can act as pores plos.org, the exact stoichiometry and conformational changes involved in this process remain to be fully characterized. uniprot.org
Key research questions include:
How does the specific lipid composition of a target membrane influence the binding, insertion, and pore-forming activity of cytotoxin III? mdpi.com
What are the precise conformational transitions that the toxin undergoes as it moves from an aqueous environment to the membrane interface and subsequently inserts into the lipid core? mdpi.com
What is the detailed architecture of the transmembrane pores formed by cytotoxin III oligomers? uniprot.orgmonash.edu
Advanced biophysical techniques, such as high-resolution solid-state NMR, cryo-electron microscopy, and sophisticated molecular dynamics simulations, will be instrumental in providing a more refined, real-time view of these processes. acs.orgnih.gov Coarse-grained molecular dynamics simulations have already suggested that the orientation of the toxin significantly affects its ability to penetrate the bilayer. acs.org Further simulations could elucidate the role of specific amino acid residues in membrane interaction and pore formation. sci-hub.se
Comprehensive Elucidation of Intracellular Signaling Networks and Cross-Talk
Beyond its direct lytic effects on the plasma membrane, this compound is known to trigger a complex cascade of intracellular signaling events that contribute to cell death. monash.edunih.gov While some pathways have been identified, including the activation of apoptosis and necrosis, a comprehensive understanding of the intricate signaling networks and their cross-talk is still lacking. mdpi.comresearchgate.net
Future investigations should aim to:
Identify the full spectrum of intracellular receptors and binding partners for cytotoxin III once it enters the cell.
Map the downstream signaling pathways that are activated or inhibited following toxin internalization. nih.gov This includes a deeper look into the roles of protein kinase C, Ca²⁺/protein phosphatase 2A/AMP-activated protein kinase pathways, and reactive oxygen species (ROS) generation. monash.edunih.gov
Unravel the mechanisms by which cytotoxin III induces mitochondrial dysfunction, including its interaction with mitochondrial membranes and the subsequent release of apoptogenic factors. plos.orgmdpi.com
A systems biology approach, combining proteomics, transcriptomics, and metabolomics, will be crucial to build a comprehensive model of the cellular response to cytotoxin III. This will allow for the identification of key nodes and feedback loops within the signaling network, providing a more holistic view of its cytotoxic mechanism.
Functional Significance and Molecular Mechanisms of Nucleic Acid Interactions
Recent studies have suggested that three-finger toxins, including cytotoxins, may directly interact with nucleic acids, a previously unexplored aspect of their functionality. mdpi.com This opens up a new avenue of research with significant implications for understanding their full range of biological effects.
Key areas for future exploration include:
Determining the binding affinity and specificity of this compound for different types of DNA and RNA. mdpi.com
Investigating how this interaction affects nucleic acid structure and function, including potential interference with DNA replication, transcription, and protein biosynthesis. mdpi.comresearchgate.net
Elucidating the structural basis of the toxin-nucleic acid complex. mdpi.com
Techniques such as electrophoretic mobility shift assays (EMSA), spectrophotometry, and ion-paired HPLC have provided initial evidence for this interaction. mdpi.comresearchgate.net Future studies could employ structural biology methods like X-ray crystallography or NMR spectroscopy to visualize the complex at an atomic level. mdpi.com Understanding this interaction could reveal novel intracellular targets and mechanisms of action for cytotoxins. mdpi.com
Detailed Characterization of Toxin-Complex Stoichiometry and Synergistic Mechanisms
Cobra venom is a complex mixture of various toxins, and there is growing evidence that their effects can be synergistic. pnas.orgbiorxiv.org The interaction between cytotoxins and other venom components, particularly phospholipases A₂ (PLA₂s), appears to be crucial for the full manifestation of venom toxicity, such as dermonecrosis. pnas.orgbiorxiv.org
Future research should focus on:
Quantifying the synergistic effects between this compound and other venom proteins, especially PLA₂s. pnas.orgresearchgate.net
Determining the stoichiometry and structure of the hetero-oligomeric complexes formed between different toxins. nih.gov
Investigating the molecular mechanisms underlying this synergy, such as enhanced membrane perturbation or altered cellular uptake. nih.gov
Studies have shown that combining cytotoxins and PLA₂s can lead to a profound increase in hemolytic activity. nih.gov Understanding the structural and functional basis of these synergistic interactions is critical for developing more effective antivenoms that can neutralize the complex effects of cobra venom.
Development of Novel Research Tools and Biophysical Probes Based on Cytotoxin III Architecture and Activity
The unique properties of this compound, particularly its ability to specifically interact with and disrupt cell membranes, make it a promising candidate for development as a novel research tool and biophysical probe. mdpi.comresearchgate.net
Potential applications for future development include:
Probing Membrane Dynamics: Using fluorescently labeled cytotoxin III to visualize and study lipid domain organization, membrane fluidity, and the dynamics of membrane-protein interactions. mdpi.com
Cell-Specific Targeting: Engineering cytotoxin III variants with modified binding domains to target specific cell types, which could be valuable for studying cellular processes or for targeted drug delivery.
Drug Delivery Systems: Utilizing the membrane-permeabilizing properties of cytotoxin III to facilitate the intracellular delivery of therapeutic molecules that cannot easily cross the cell membrane.
Biosensors: Developing cytotoxin-based biosensors for detecting specific lipids or changes in membrane composition. A lateral flow assay using a monoclonal antibody against a cytotoxin has already been developed for snake venom detection. plos.org
Q & A
Q. What computational tools predict cytotoxin III’s interaction with novel cellular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
